2-Chloro-5-fluoro-4-nitropyridine
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Overview
Description
2-Chloro-5-fluoro-4-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring
Mechanism of Action
Target of Action
It’s known that nitropyridines, a group to which this compound belongs, are often used as intermediates in the synthesis of various pharmaceuticals . They can interact with a wide range of biological targets depending on the specific derivative and its properties .
Mode of Action
It’s known that nitropyridines can undergo various chemical reactions, including nucleophilic aromatic substitution . This allows them to form covalent bonds with their targets, potentially leading to changes in the target’s function .
Biochemical Pathways
Given its reactivity, it’s plausible that it could affect a variety of pathways depending on its specific targets .
Pharmacokinetics
It’s known that the presence of a fluorine atom can often enhance the bioavailability of pharmaceuticals .
Result of Action
Given its reactivity and potential to form covalent bonds with its targets, it could potentially lead to changes in the function of these targets .
Action Environment
It’s known that factors such as ph and temperature can affect the reactivity of nitropyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (TBAF) under mild conditions . Another approach is the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid .
Industrial Production Methods
Industrial production methods for 2-Chloro-5-fluoro-4-nitropyridine often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or tetrabutylammonium fluoride (TBAF) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 2-chloro-5-fluoro-4-aminopyridine.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
2-Chloro-5-fluoro-4-nitropyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitropyridine
- 2-Fluoro-5-nitropyridine
- 2-Chloro-3-fluoro-5-nitropyridine
Uniqueness
2-Chloro-5-fluoro-4-nitropyridine is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVIFRUTAIUPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784429-31-7 |
Source
|
Record name | 2-chloro-5-fluoro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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